- Process for the preparation of symmetrical 4-(7'-benzofuryl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates useful as calcium channel blockers and antihypertensives, Spain, , ,

Cas no 95333-14-5 (Benzofuran-7-carbaldehyde)

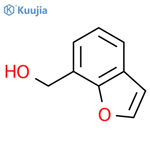

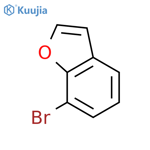

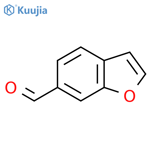

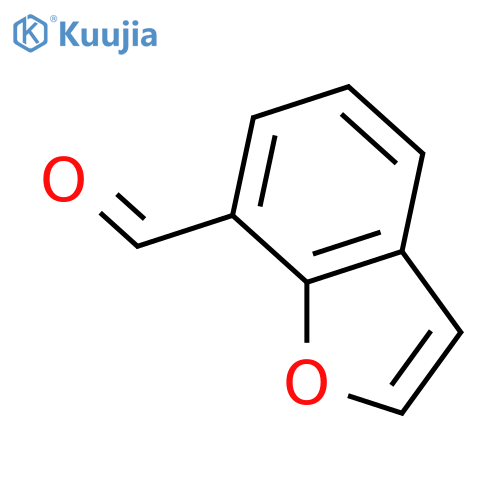

Benzofuran-7-carbaldehyde structure

商品名:Benzofuran-7-carbaldehyde

Benzofuran-7-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 7-Benzofurancarboxaldehyde

- 1-BENZOFURAN-7-CARBALDEHYDE

- 7-Benzofurancarboxaldehyde (9CI)

- Benzo[b]furan-7-carboxaldehyde

- Benzofuran-7-carbaldehyde

- 7-benzofurancarbaldehyde

- 7-formylbenzofuran

- benzo[b]furan-7-carbaldehyde

- benzofur-7-carboxaldehyde

- Benzofuran-7-carboxaldehyde

- indole-7-carboxaldehyde

- 7-benzo[b]furancarbaldehyde

- RGPUSZZTRKTMNA-UHFFFAOYSA-N

- SBB086468

- 6527AJ

- SY024200

- AM806857

- MFCD08272125

- EN300-246686

- Z1198176767

- SCHEMBL1802080

- 95333-14-5

- DTXSID90456072

- VDA33314

- AKOS006229516

- CS-11539

-

- MDL: MFCD08272125

- インチ: 1S/C9H6O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H

- InChIKey: RGPUSZZTRKTMNA-UHFFFAOYSA-N

- ほほえんだ: O=CC1C2=C(C=CO2)C=CC=1

計算された属性

- せいみつぶんしりょう: 146.03700

- どういたいしつりょう: 146.036779430g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 30.2

じっけんとくせい

- 密度みつど: 1.238

- ふってん: 251.549°C at 760 mmHg

- フラッシュポイント: 110.192°C

- 屈折率: 1.652

- PSA: 30.21000

- LogP: 2.24530

Benzofuran-7-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8088-250MG |

benzofuran-7-carbaldehyde |

95333-14-5 | 95% | 250MG |

¥ 184.00 | 2023-04-12 | |

| Enamine | EN300-246686-2.5g |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 95% | 2.5g |

$287.0 | 2024-06-19 | |

| Enamine | EN300-246686-5.0g |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 95% | 5.0g |

$535.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110807-250mg |

7-Formylbenzofuran |

95333-14-5 | 98% | 250mg |

¥124.00 | 2024-04-24 | |

| eNovation Chemicals LLC | K46289-0.25g |

Benzofuran-7-carbaldehyde |

95333-14-5 | 97% | 0.25g |

$264 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110807-100mg |

7-Formylbenzofuran |

95333-14-5 | 98% | 100mg |

¥73.00 | 2024-04-24 | |

| TRC | B425995-100mg |

Benzofuran-7-carbaldehyde |

95333-14-5 | 100mg |

$ 70.00 | 2022-06-07 | ||

| abcr | AB451239-250 mg |

Benzofuran-7-carbaldehyde; . |

95333-14-5 | 250MG |

€142.80 | 2023-07-18 | ||

| Chemenu | CM101071-250mg |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 97% | 250mg |

$*** | 2023-05-29 | |

| Chemenu | CM101071-1g |

1-benzofuran-7-carbaldehyde |

95333-14-5 | 97% | 1g |

$95 | 2024-07-18 |

Benzofuran-7-carbaldehyde 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Preparation of tricyclic lactam compounds as glucose transport enhancers, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

リファレンス

- Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furan, Journal of the Chemical Society, 1984, (9), 1479-85

合成方法 4

はんのうじょうけん

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triethylamine ; -78 °C

1.2 Reagents: Triethylamine ; -78 °C

リファレンス

- Preparation of benzofuran and dihydrobenzofuran melatonergic agents, United States, , ,

合成方法 5

はんのうじょうけん

1.1 Catalysts: Grubbs second generation catalyst Solvents: Toluene ; 3 h, 90 °C

リファレンス

- An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofurans, Tetrahedron, 2005, 61(32), 7746-7755

合成方法 6

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; rt → reflux; 90 min, reflux; reflux → 0 °C

1.2 30 min, rt

1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt

1.2 30 min, rt

1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt

リファレンス

- Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists, Bioorganic & Medicinal Chemistry, 2015, 23(14), 3933-3937

合成方法 7

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C

1.2 -78 °C; 2 h, -78 °C

1.3 Solvents: Water ; -78 °C

1.2 -78 °C; 2 h, -78 °C

1.3 Solvents: Water ; -78 °C

リファレンス

- Spiro-oxadiazoline compounds as agonists of α-7-nicotinic acetylcholine receptors and their preparation, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C

1.2 Reagents: Triethylamine ; -78 °C; -78 °C → rt

1.2 Reagents: Triethylamine ; -78 °C; -78 °C → rt

リファレンス

- Preparation of N-acyl-2-arylcyclopropylmethylamines as melatonergics, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt → 50 °C; 30 min, reflux

1.2 Solvents: Tetrahydrofuran ; 25 °C; -78 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 25 °C; -78 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Preparation of 3-(indol-3-yl) 4-heteroaryl substituted pyrrole-2,5-diones as GSK-3β inhibitors, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

リファレンス

- 2-(Aminoethyl)benzofuran derivatives, preparation thereof, and therapeutic use as smooth muscle contractants, World Intellectual Property Organization, , ,

Benzofuran-7-carbaldehyde Raw materials

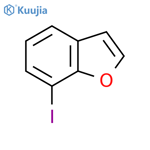

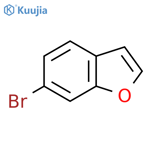

- 6-bromo-1-benzofuran

- 7-Bromobenzofuran

- 7-Benzofuranmethanol

- Benzaldehyde, 3-(1-propenyl)-2-(1-propenyloxy)-

- 7-iodo-1-benzofuran

Benzofuran-7-carbaldehyde Preparation Products

Benzofuran-7-carbaldehyde 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

95333-14-5 (Benzofuran-7-carbaldehyde) 関連製品

- 4687-25-6(Benzofuran-3-carbaldehyde)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95333-14-5)Benzofuran-7-carbaldehyde

清らかである:99%

はかる:5g

価格 ($):355.0